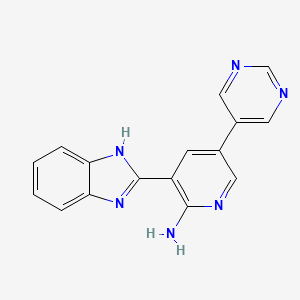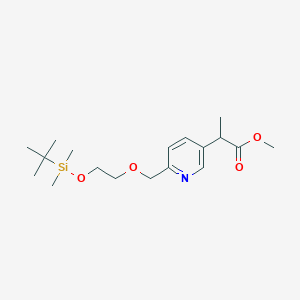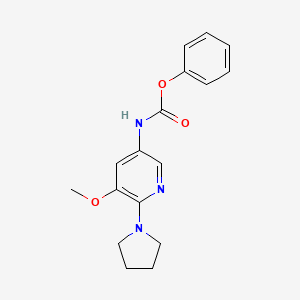
1-Hydroxy-3-octoxypropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-3-octoxypropan-2-one is an organic compound with the molecular formula C11H22O3 It is a derivative of hydroxypropanone, where an octoxy group is attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Hydroxy-3-octoxypropan-2-one can be synthesized through several methods. One common approach involves the reaction of 1,3-dihydroxyacetone with octanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate ester, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxy-3-octoxypropan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The octoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-octoxy-3-oxopropan-2-one or 1-octoxy-3-carboxypropan-2-one.
Reduction: Formation of 1-octoxy-3-hydroxypropan-2-ol.
Substitution: Formation of various alkoxy derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-3-octoxypropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-3-octoxypropan-2-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The octoxy group provides hydrophobic interactions, enhancing the compound’s binding affinity to lipid membranes or hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxy-2-propanone: A simpler analog with similar reactivity but lacking the octoxy group.
1-Hydroxy-3-(octanoyloxy)propan-2-one: A structurally related compound with an ester linkage instead of an ether linkage.
3-Hydroxy-3-(2-oxopropyl)indolin-2-one: A compound with a similar hydroxyl and carbonyl functional group arrangement but different overall structure.
Uniqueness
1-Hydroxy-3-octoxypropan-2-one is unique due to the presence of the octoxy group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where such properties are desired.
Eigenschaften
Molekularformel |
C11H22O3 |
|---|---|
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
1-hydroxy-3-octoxypropan-2-one |
InChI |
InChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-14-10-11(13)9-12/h12H,2-10H2,1H3 |
InChI-Schlüssel |
TZVJAYQBSQAKRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCC(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13879556.png)




![[1-(Dimethylamino)cyclobutyl]-piperazin-1-ylmethanone](/img/structure/B13879592.png)
![N-[3-(2H-triazol-4-yl)phenyl]acetamide](/img/structure/B13879594.png)
![4-chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13879598.png)




![4-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]benzene-1,4-diamine](/img/structure/B13879623.png)
